molecular formula C22H16ClN3O3S2 B2388638 (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide CAS No. 300830-31-3

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2388638
CAS No.: 300830-31-3
M. Wt: 469.96
InChI Key: BJTVCQHTLJBWAM-ZDLGFXPLSA-N
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Description

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Benzylidene Substitution: The benzylidene group is introduced by a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the benzylidene-thiazolidinone intermediate with 5-(2-chlorobenzyl)thiazole-2-amine under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Medicine

In medicinal research, the compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Similar structure but with different substituents.

    Chlorobenzyl-thiazoles: Compounds with similar thiazole rings but different functional groups.

Uniqueness

What sets (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide apart is its combination of the benzylidene-thiazolidinone and chlorobenzyl-thiazole moieties. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-17-9-5-4-8-15(17)11-16-12-24-21(30-16)25-19(27)13-26-20(28)18(31-22(26)29)10-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,24,25,27)/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTVCQHTLJBWAM-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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